Yttrium(III) acetate tetrahydrate

Descripción general

Descripción

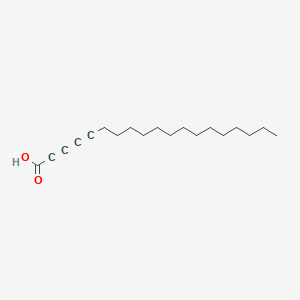

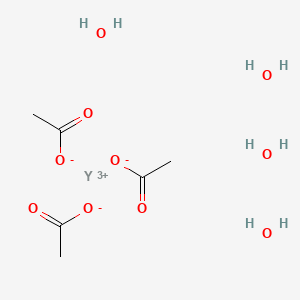

Yttrium(III) acetate tetrahydrate is a white, crystalline salt . It exhibits solubility in water, mineral acids, and solutions that complex with the Y^3+ cations, such as methoxyethanol with diethylenetriamine . This compound plays a crucial role in the synthesis of various yttrium compounds, including yttrium oxides and yttrium fluorides.

Synthesis Analysis

Yttrium acetate is commonly employed as a reactant in the synthesis of yttrium compounds. Its favorable solubility and low thermal decomposition temperature make it attractive for hydrothermal reactions and co-precipitation processes before calcination . Notably, high-purity yttrium acetate finds application in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles . These nanoparticles, often doped with rare-earth metals, exhibit up-conversion properties, converting near-infrared (NIR) light into visible light. Their deep tissue penetration abilities make them valuable for in-vivo applications, such as optical sensing and inflammation detection .

Chemical Reactions Analysis

Yttrium acetate participates in various chemical reactions, especially those leading to yttrium compounds. For instance, it reacts with oleic acid in octadecene to form Y(oleate)3, which subsequently reacts with ammonium fluoride and sodium hydroxide to produce NaYF4 nanoparticles . These controlled syntheses allow for precise tuning of particle size and crystallinity.

Aplicaciones Científicas De Investigación

Thermoanalytical Studies

Yttrium acetate tetrahydrate has been studied for its thermal decomposition properties. Farjas et al. (2011) analyzed its decomposition in both air and inert atmospheres, finding that it undergoes an endothermic transformation between 350 and 900°C. The process begins with the rupture of the bond between the metallic cation and the acetate ligand, leading to the formation of amorphous yttrium hydroxide and yttrium carbonate (Farjas et al., 2011).

Structural Characterization

The molecular structure of Yttrium(III) acetate tetrahydrate has been determined by X-ray diffraction. Ribot et al. (1991) found that the molecule has a dimeric structure, where yttrium atoms have a ninefold coordination, linked by chelating bridging acetates. This study provides insights into the coordination mode of the carboxylate groups in rare earth acetates (Ribot et al., 1991).

Synthesis Applications

Yttrium(III) trifluoroacetate, a related compound, has been used as an efficient catalyst for the synthesis of 2,4,5-triarylimidazoles, demonstrating its potential in catalyzing organic reactions under mild and solvent-free conditions (Wang, Liu, & Luo, 2010).

Adsorption and Environmental Applications

Mahmoud et al. (2019) explored the use of metal–organic frameworks (MOFs) for the adsorption of Yttrium(III) ions. These studies are crucial for understanding how yttrium, a significant rare-earth element, can be effectively captured from aquatic systems, highlighting its environmental applications (Mahmoud et al., 2019).

Material Science

Cengiz et al. (2015) investigated the use of yttrium acetate tetrahydrate in the micro arc oxidation method to produce oxide coatings on zirconium. The study revealed important aspects of the surface roughness, microstructure, and chemical composition of the coatings, indicating its potential in material science applications (Cengiz et al., 2015).

Propiedades

IUPAC Name |

yttrium(3+);triacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.4H2O.Y/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQRTHPXPDTMBQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O10Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600280 | |

| Record name | Yttrium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium(III) acetate tetrahydrate | |

CAS RN |

207801-28-3 | |

| Record name | Yttrium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)